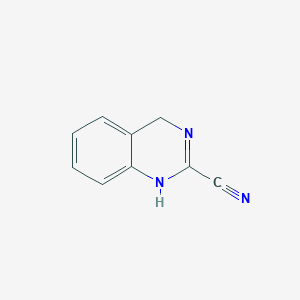

1,4-Dihydroquinazoline-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydroquinazoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h1-4H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDBJAQQHWVTMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Nitrile Group at C-2

The cyano group (C≡N) at the C-2 position is a highly versatile functional group that serves as a linchpin for a wide array of chemical modifications. researchgate.net Its reactivity is characterized by the electrophilic nature of the carbon atom, making it susceptible to nucleophilic attack, and its ability to undergo cycloaddition reactions and reduction.

Hydrolysis Reactions Under Acidic and Basic Conditions

The hydrolysis of the nitrile group proceeds in a stepwise manner, first yielding a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. nih.gov This transformation can be achieved under both acidic and basic conditions, with the final product often depending on the reaction's severity.

Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack of a water molecule. nih.govorganic-chemistry.org The resulting intermediate undergoes tautomerization to form the more stable amide. nih.gov Under forcing conditions, such as prolonged heating, this amide intermediate is subsequently hydrolyzed to the corresponding 2-carboxy-1,4-dihydroquinazoline and an ammonium salt. nih.gov

Base-Catalyzed Hydrolysis: Under basic conditions, the reaction begins with the direct nucleophilic addition of a hydroxide ion to the electrophilic nitrile carbon. nih.gov This process forms an imidic acid intermediate after protonation, which then tautomerizes to the amide. nih.gov Similar to the acidic pathway, continued reaction under harsh basic conditions will lead to the hydrolysis of the amide, yielding a carboxylate salt. nih.gov Isolating the amide intermediate can be challenging as amides may hydrolyze more readily than the starting nitrile under harsh conditions; however, milder conditions can favor the formation of 1,4-dihydroquinazoline-2-carboxamide. mdpi.com

| Condition | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic | H₂O, H₂SO₄ or HCl (conc.), Δ | 1,4-Dihydroquinazoline-2-carboxamide | 1,4-Dihydroquinazoline-2-carboxylic acid |

| Basic | H₂O, NaOH or KOH, Δ | 1,4-Dihydroquinazoline-2-carboxamide | Sodium or Potassium 1,4-dihydroquinazoline-2-carboxylate |

| Mild Basic | H₂O₂, aq. NaOH in EtOH | 1,4-Dihydroquinazoline-2-carboxamide | - |

Modification of the Nitrile Functionality into Other Functional Groups

The synthetic utility of the 2-cyano group extends far beyond hydrolysis, serving as a precursor to a variety of other important functional groups.

Reduction to Amines: The nitrile can be reduced to a primary amine, yielding (1,4-dihydroquinazolin-2-yl)methanamine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netorganic-chemistry.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. organic-chemistry.org

Conversion to Ketones: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the nitrile group provides a pathway to ketones. The reaction forms an imine anion intermediate, which upon acidic workup hydrolyzes to yield a 2-acyl-1,4-dihydroquinazoline.

Formation of Tetrazoles: The nitrile group can undergo [3+2] cycloaddition reactions with azide compounds (e.g., sodium azide) to form tetrazole rings. This reaction, often catalyzed by ammonium chloride or a Lewis acid, would produce 2-(1H-tetrazol-5-yl)-1,4-dihydroquinazoline, a bioisostere for a carboxylic acid group.

| Target Functional Group | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| Primary Amine (-CH₂NH₂) | Reduction | 1. LiAlH₄ in THF; 2. H₂O | (1,4-Dihydroquinazolin-2-yl)methanamine |

| Ketone (-C(O)R) | Grignard Reaction | 1. R-MgBr in ether; 2. H₃O⁺ | 2-Acyl-1,4-dihydroquinazoline |

| Tetrazole | [3+2] Cycloaddition | NaN₃, NH₄Cl in DMF | 2-(1H-Tetrazol-5-yl)-1,4-dihydroquinazoline |

Reactivity of the Dihydroquinazoline (B8668462) Ring System

The dihydroquinazoline core possesses its own distinct reactivity, centered on the nitrogen atoms and the partially saturated heterocyclic ring, which allows for further structural diversification.

Transformations at the N-1 and N-4 Positions

The nitrogen atoms at the N-1 and N-4 positions, along with the C-4 carbon, are key sites for chemical modification.

N-Alkylation: The N-1 position of the 1,4-dihydroquinazoline (B6142170) ring can be selectively alkylated. Studies on related 4,4-disubstituted-3,4-dihydroquinazolines have shown that reaction with various alkylating agents in a DMSO-KOH system leads to the formation of N-1 monoalkyl-substituted products. researchgate.netosi.lv This suggests that 1,4-dihydroquinazoline-2-carbonitrile can undergo similar N-1 functionalization.

N-Acylation: While less documented for the pre-formed ring, N-acylation is a plausible transformation. The nitrogen atoms, particularly N-1, can act as nucleophiles toward acylating agents like acyl chlorides or anhydrides, analogous to other secondary amines within heterocyclic systems.

Oxidation: A significant reaction pathway for the 1,4-dihydroquinazoline ring is its propensity for oxidation. Upon exposure to air or other mild oxidizing agents, the dihydro-ring can undergo spontaneous benzylic oxidation to form the thermodynamically more stable, fully aromatic quinazolin-4(1H)-one system. nih.gov This aromatization is a common feature of this heterocyclic core. nih.gov

Ring Contractions and Expansions within the Dihydroquinazoline Core

Skeletal rearrangements that alter the size of the heterocyclic ring are important for generating structural diversity. While specific examples starting from 1,4-dihydroquinazoline-2-carbonitrile are not widely reported, related transformations within the broader quinazoline (B50416) family suggest the potential for such reactivity.

One notable example is the ring contraction of quinazoline N-amides, which have been shown to rearrange to form indazoles. researchgate.net Such reactions often proceed through complex mechanisms involving ring-opening and subsequent re-cyclization. General mechanisms for ring contraction, such as those proceeding through cationic intermediates via the loss of a leaving group and migration of an endocyclic bond, are well-established in organic chemistry and could theoretically be applied to suitably functionalized dihydroquinazolines. wikipedia.org Ring expansion reactions, though less common for this system, could potentially be achieved through strategies like the Tiffeneau–Demjanov rearrangement if an appropriate aminomethyl substituent were installed at a ring carbon. wikipedia.org

Intramolecular Cyclization Reactions for Fused Systems

1,4-Dihydroquinazoline-2-carbonitrile is an excellent platform for the synthesis of more complex, polycyclic fused systems via intramolecular cyclization reactions. These reactions typically involve the introduction of a reactive side chain onto the core structure, which then participates in a ring-forming reaction.

A key strategy involves the intramolecular reaction between the nitrile group and a nucleophile tethered elsewhere on the molecule. For instance, a base-catalyzed intramolecular nitrile-anionic cyclization has been demonstrated in related β-oxonitrile systems, where a carbanion attacks the nitrile to form a new five-membered ring containing a β-ketonitrile functionality. mdpi.com

Furthermore, tandem reactions can be designed where the formation of the dihydroquinazoline ring is followed immediately by another cyclization. In one such approach, the reduction of a nitro group on a precursor can lead to a subsequent nucleophilic cyclization with a nearby ester group, affording a fused tricyclic lactam containing the quinazoline ring. acs.org Palladium-catalyzed reactions, such as the intramolecular Heck cyclization, have also been employed to construct tetracyclic dihydroquinazoline derivatives from precursors containing both an isocyanide and a haloaryl group. mdpi.com These methodologies highlight the value of the dihydroquinazoline scaffold in diversity-oriented synthesis for creating complex, fused heterocyclic architectures. mdpi.com

Oxidative and Nonoxidative C-N Coupling Reactions

The transformation of 4-anilinoquinazoline-2-carbonitriles and 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles into tetracyclic benzo nih.govacs.orgimidazo[1,2-c]quinazoline-6-carbonitriles can be achieved through both oxidative and nonoxidative carbon-nitrogen (C-N) coupling reactions. acs.org These methods provide high-yield pathways to complex fused heterocyclic systems.

Oxidative C-N Coupling:

An effective method for oxidative C-N coupling involves the use of a hypervalent iodine reagent, such as PhI(OTf)₂, mediated by a copper(II) triflate (Cu(OTf)₂) catalyst. acs.org This reaction is typically carried out in neat trifluoroacetic acid (TFA) and proceeds efficiently to give the desired tetracyclic products. The process is believed to involve the oxidation of the anilino-quinazoline substrate, facilitating an intramolecular electrophilic cyclization.

Table 1: Oxidative C-N Coupling of 4-Anilinoquinazoline-2-carbonitriles

| Entry | Substrate | Catalyst (mol%) | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Anilinoquinazoline-2-carbonitrile | Cu(OTf)₂ (5) | PhI(OTf)₂ | TFA | High |

| 2 | 4-(4-Methylanilino)quinazoline-2-carbonitrile | Cu(OTf)₂ (5) | PhI(OTf)₂ | TFA | High |

| 3 | 4-(4-Methoxyanilino)quinazoline-2-carbonitrile | Cu(OTf)₂ (0) | PhI(OTf)₂ | TFA | High |

Data derived from research on the conversion of 4-anilinoquinazolines. acs.org

Nonoxidative C-N Coupling:

Nonoxidative C-N coupling provides an alternative route, particularly for substrates bearing appropriate leaving groups. For instance, 4-(2-bromoanilino)quinazoline-2-carbonitrile can undergo intramolecular cyclization mediated by palladium or copper catalysts. acs.org Palladium(II) acetate (Pd(OAc)₂) and copper(I) iodide (CuI) have both been shown to be effective catalysts for this transformation.

Another nonoxidative pathway involves the intramolecular C-N cyclization of 3-(2-bromophenyl)-4-imino-3,4-dihydroquinazoline-2-carbonitriles. This reaction can be mediated by a palladium(0) catalyst, such as one utilizing bulky phosphine ligands, to achieve high yields of the tetracyclic product. acs.org

Formation of Benzonih.govacs.orgimidazo[1,2-c]quinazoline-6-carbonitriles

The synthesis of benzo nih.govacs.orgimidazo[1,2-c]quinazoline-6-carbonitriles is a direct outcome of the C-N coupling reactions described previously. Three distinct and high-yielding routes have been established for their preparation from derivatives of 1,4-dihydroquinazoline-2-carbonitrile. acs.org

Copper-Catalyzed Oxidative Coupling: This route utilizes 4-anilinoquinazoline-2-carbonitriles as precursors. The reaction is mediated by a hypervalent iodine reagent [PhI(OTf)₂] and catalyzed by Cu(OTf)₂ in trifluoroacetic acid. acs.org This method is notable for its efficiency, often proceeding with or without the copper catalyst.

Palladium or Copper-Mediated Nonoxidative Coupling: This pathway is suitable for 4-(2-bromoanilino)quinazoline-2-carbonitrile. The intramolecular cyclization is effectively catalyzed by either Pd(OAc)₂ (10 mol %) or CuI (10 mol %). acs.org

Palladium-Mediated Nonoxidative Cyclization: This approach applies to 3-(2-bromophenyl)-4-imino-3,4-dihydroquinazoline-2-carbonitriles. An intramolecular C-N cyclization is achieved using a specialized palladium(0) catalyst (10 mol %), leading to the formation of the target benzo nih.govacs.orgimidazo[1,2-c]quinazoline-6-carbonitrile. acs.org

Table 2: Synthetic Routes to Benzo nih.govacs.orgimidazo[1,2-c]quinazoline-6-carbonitriles

| Route | Starting Material | Reagents/Catalysts | Coupling Type | Yield |

|---|---|---|---|---|

| 1 | 4-Anilinoquinazoline-2-carbonitriles | PhI(OTf)₂, Cu(OTf)₂ (0–5 mol%), TFA | Oxidative | High |

| 2 | 4-(2-Bromoanilino)quinazoline-2-carbonitrile | Pd(OAc)₂ (10 mol%) or CuI (10 mol%) | Nonoxidative | High |

| 3 | 3-(2-Bromophenyl)-4-imino-3,4-dihydroquinazoline-2-carbonitrile | Superstable Pd(0) Catalyst (10 mol%) | Nonoxidative | High |

This table summarizes the three primary routes for the synthesis of the target tetracyclic system. acs.org

Tetracyclic Quinazolin-4(3H)-one Ring System Formation

Information regarding the direct formation of a tetracyclic quinazolin-4(3H)-one ring system starting specifically from 1,4-dihydroquinazoline-2-carbonitrile or its immediate derivatives could not be located in the reviewed scientific literature. While numerous methods exist for the synthesis of tetracyclic quinazolinone derivatives, these routes typically commence from precursors such as substituted anthranilic acids, 2-aminobenzamides, or isatoic anhydrides, which then undergo cyclization with appropriate reagents to build the fused ring systems. The chemical pathways documented for 1,4-dihydroquinazoline-2-carbonitrile derivatives primarily lead to nitrogen-rich fused systems like the benzo nih.govacs.orgimidazo[1,2-c]quinazolines, rather than the oxygen-containing quinazolin-4(3H)-one core.

Derivatization Strategies and Functional Group Interconversions

Strategic Introduction of Diverse Substituents on the Dihydroquinazoline (B8668462) Core

The 1,4-dihydroquinazoline (B6142170) framework allows for the introduction of substituents at multiple positions, enabling the creation of a diverse library of compounds. A key strategy involves the synthesis of the heterocyclic core from appropriately substituted precursors. For instance, a straightforward approach to substituted 1,4-dihydroquinazolines utilizes 2-aminobenzylamine as a common starting material, which can be functionalized before the ring-closing reaction.

This approach facilitates the generation of derivatives with varied substitution patterns. Research into related dihydroquinazoline structures, such as dihydroquinazoline-2(1H)-ones, highlights a common strategy where different building blocks are used to introduce diversity at three main sites (R1, R2, and R3) on the quinazoline (B50416) nucleus. This method, often employed in combinatorial chemistry, aims to systematically alter the electrical, hydrophobic, and steric properties of the molecule to explore structure-activity relationships.

The table below illustrates the types of substituents that can be introduced onto the general dihydroquinazoline core based on synthetic strategies for related analogs.

Table 1: Examples of Substituent Diversity on the Dihydroquinazoline Core

| Position | Type of Substituent | Example Groups |

|---|---|---|

| N1 | Alkyl, Aryl | Propyl, Benzyl (B1604629) |

| C2 | Alkyl, Aryl | Methyl, tert-Butyl, Phenyl |

This strategic diversification is essential for creating libraries of compounds for various scientific applications. However, the synthesis can sometimes be challenging; for example, harsh reaction conditions required for sterically hindered precursors can lead to side reactions or the loss of N-substituents. slideshare.net A notable chemical property of the 1,4-dihydroquinazoline system is its propensity for spontaneous oxidation to the corresponding quinazolinone, particularly when benzylic oxidation is possible. slideshare.net

Methods for Selective N-Functionalization (Acylation and Alkylation)

Selective functionalization of the nitrogen atoms within the 1,4-dihydroquinazoline ring is a primary method for derivatization. Alkylation and acylation reactions are key techniques for achieving this.

Alkylation: Selective N-alkylation can be achieved through various methods. One effective route involves the cesium carbonate-mediated N-alkylation of 2-aminobenzylamine derivatives before cyclization to form the dihydroquinazoline ring. slideshare.net This allows for the controlled introduction of alkyl groups at the N1 position. Alkylation is a fundamental derivatization technique used to replace active hydrogens on nitrogen atoms with an aliphatic or aliphatic-aromatic group, such as a benzyl group. libretexts.orgweber.hu This modification alters the polarity and steric profile of the molecule.

Acylation: N-acylation is another critical functionalization strategy. Selective N-acylation of the precursor, 2-aminobenzylamine, is a common method to introduce acyl groups, which ultimately become substituents on the dihydroquinazoline nitrogen. slideshare.net Acylation involves the introduction of an R-C(=O)- group, typically by reacting the amine with a carboxylic acid derivative like an acid halide or anhydride. youtube.com This process results in the formation of amides, which can significantly influence the electronic and physical properties of the parent molecule.

The table below summarizes these key N-functionalization reactions.

Table 2: N-Functionalization Methods for the Dihydroquinazoline Scaffold

| Reaction Type | Reagent Class | Purpose |

|---|---|---|

| N-Alkylation | Alkyl Halides (with base like Cs2CO3) | Introduces alkyl/benzyl groups on nitrogen. |

These selective functionalizations are crucial for building molecular complexity and are often performed on the starting materials to avoid protection/deprotection steps and ensure regioselectivity. slideshare.net

Chemical Modification of Products for Further Synthetic Applications

The derivatives of 1,4-dihydroquinazoline-2-carbonitrile are not merely end-products but also serve as versatile building blocks for further synthetic transformations. The functional groups introduced during derivatization provide reactive handles for subsequent reactions, allowing for the construction of more complex molecular architectures.

For example, a bromo-phenyl substituent introduced on the dihydroquinazoline core can serve as a connection point for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). ibmmpeptide.com This enables the attachment of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the initial product. Similarly, a primary amine or hydroxyl group on a substituent can be further acylated, alkylated, or used in condensation reactions to attach new moieties.

Heterocyclic compounds are frequently used as scaffolds that can be decorated with various substituents to modulate properties like lipophilicity and polarity. ibmmpeptide.com The development of new synthetic methodologies provides access to a wide variety of functionalized heterocycles, which are critical for driving discovery programs. nih.govrsc.org The ability to perform these subsequent modifications is a key consideration in the initial design and synthesis of the dihydroquinazoline derivatives.

General Derivatization Techniques in Organic Synthesis

Derivatization is a fundamental technique in chemistry where a compound is converted into a product of a similar structure, known as a derivative, by reacting a specific functional group. wikipedia.org This process is designed to alter the chemical properties of the molecule, such as its polarity, volatility, or stability, to make it more suitable for a specific analytical method or to serve as an intermediate for further synthesis. libretexts.orgweber.huwikipedia.org The three most common derivatization methods are alkylation, acylation, and silylation. research-solution.com

Functional group interconversion (FGI) is a cornerstone of organic synthesis, referring to the reactions that transform one functional group into another. numberanalytics.com These transformations are vital for controlling a molecule's reactivity and properties. numberanalytics.comsolubilityofthings.com Key types of reactions involved in FGI include:

Oxidation and Reduction: These reactions alter the oxidation state of atoms. For example, primary alcohols can be oxidized to aldehydes and then to carboxylic acids, while aldehydes and ketones can be reduced back to alcohols using agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). numberanalytics.comsolubilityofthings.comfiveable.me

Substitution Reactions: These involve replacing one functional group with another. solubilityofthings.com A classic example is the conversion of an alcohol to an alkyl halide. numberanalytics.com

Acylation: This involves adding an acyl (RCO-) group to a molecule, commonly used to convert amines to amides or alcohols to esters. youtube.comsolubilityofthings.com

Alkylation: This technique is used to add alkyl groups, often to modify compounds with acidic hydrogens like carboxylic acids (forming esters) and amines. weber.hu

In heterocyclic chemistry, these derivatization techniques are essential for modifying scaffolds to fine-tune their biological and physical properties. nih.govijprajournal.com The ability to systematically change functional groups is crucial in fields like medicinal chemistry for creating new molecules with improved characteristics. ijprajournal.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through various NMR experiments, it is possible to determine the connectivity of atoms and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For the 1,4-dihydroquinazoline (B6142170) core, characteristic signals are expected for the aromatic protons, the methylene (B1212753) protons at the C4 position, and the amine protons (N1-H and N4-H).

In studies of 1-substituted-1,4-dihydroquinazoline derivatives, such as 1-propyl-2-methyl-1,4-dihydroquinazoline, the protons on the aromatic ring typically appear as multiplets in the range of δ 6.7-7.2 ppm. beilstein-journals.org The methylene protons at the C4 position (CH₂) are observed as a singlet around δ 4.5 ppm, while the N-H proton signal is often a broad singlet. beilstein-journals.org The specific chemical shifts are influenced by the substituents at the N1 and C2 positions. beilstein-journals.org

Table 1: ¹H NMR Data for Representative 1,4-Dihydroquinazoline Derivatives in CDCl₃

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For 1,4-dihydroquinazoline-2-carbonitrile, a key signal would be the quaternary carbon of the nitrile group (C≡N), typically appearing in the range of δ 115-120 ppm. znaturforsch.com The carbon atom at C2, attached to the nitrile group, and the C4 methylene carbon are also characteristic.

In related structures like 1-propyl-2-methyl-1,4-dihydroquinazoline, the C4 carbon appears around δ 46.7 ppm, while the aromatic carbons resonate between δ 111-139 ppm. beilstein-journals.org The C2 carbon signal is highly dependent on its substituent, appearing at δ 154.5 ppm when substituted with a methyl group and at δ 158.5 ppm with a phenyl group. beilstein-journals.org For the target compound, the C2 carbon would be shifted due to the electron-withdrawing nature of the nitrile group.

Table 2: ¹³C NMR Data for Representative 1,4-Dihydroquinazoline Derivatives in CDCl₃

Two-Dimensional NMR Techniques (COSY, ROESY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguous structure assignment by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds). In 1,4-dihydroquinazoline-2-carbonitrile, COSY would confirm the coupling between adjacent protons on the aromatic ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) , similar to NOESY, detects protons that are close in space. It is particularly useful for molecules of intermediate size.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. This would definitively assign the ¹H and ¹³C signals for the C4-H₂ group and the aromatic C-H units.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is crucial for identifying quaternary carbons. For the target molecule, an HMBC experiment would be expected to show a correlation between the protons on the C4 methylene group and the C2 carbon, as well as the carbon of the nitrile group, thus confirming the connectivity around the heterocyclic ring.

Nuclear Overhauser Effect (NOE) Studies for Positional Isomerism

The Nuclear Overhauser Effect (NOE) is the transfer of spin polarization between nuclei that are spatially close (usually within 5 Å), regardless of whether they are connected through chemical bonds. This effect is powerful for determining stereochemistry and differentiating between positional isomers.

In the context of dihydroquinazolines, NOE studies would be invaluable for distinguishing between the 1,4-dihydro and 3,4-dihydro isomers. For 1,4-dihydroquinazoline-2-carbonitrile, an NOE would be expected between the proton at N1 and the proton at C2 (if present) or protons on a C2-substituent. Similarly, an NOE between the N4-H proton and the C5-H aromatic proton would help confirm the 1,4-dihydro structure. NOESY, a 2D NMR experiment, maps all such spatial correlations in a single spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For 1,4-dihydroquinazoline-2-carbonitrile, the most prominent and diagnostic absorption band would be from the nitrile (C≡N) group.

The C≡N stretching vibration typically appears as a sharp, intense peak. spectroscopyonline.com

For saturated (aliphatic) nitriles, this band is found in the 2260–2240 cm⁻¹ region. spectroscopyonline.com

When the nitrile group is conjugated with a double bond or an aromatic ring, the absorption frequency is lowered, appearing in the 2240–2220 cm⁻¹ range. spectroscopyonline.comjove.com

Other expected characteristic absorptions for the 1,4-dihydroquinazoline ring system include:

N-H stretching: Medium to sharp bands around 3400-3200 cm⁻¹ for the two N-H groups.

Aromatic C-H stretching: Bands appearing just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: Bands for the CH₂ group appearing just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹). latech.edu

C=C and C=N stretching: Absorptions in the 1620–1450 cm⁻¹ region, characteristic of the quinazoline (B50416) ring system. libretexts.org

Table 3: Expected IR Absorption Frequencies for 1,4-Dihydroquinazoline-2-carbonitrile

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.

For 1,4-dihydroquinazoline-2-carbonitrile (C₉H₇N₃), the calculated exact mass is 157.0640. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion peak [M+H]⁺ at m/z 158.0718. Studies on related 1,4-dihydroquinazoline derivatives have successfully used HRMS (ESI) to confirm their molecular formulas by identifying the [M+H]⁺ ion. beilstein-journals.org For example, 1-propyl-2-methyl-1,4-dihydroquinazoline (C₁₂H₁₆N₂) showed a calculated [M+H]⁺ of 189.1386 and an observed value of 189.1381. beilstein-journals.org

Table of Mentioned Compounds

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a vital analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of absorption are characteristic of the types of chemical bonds and functional groups present in the compound.

For quinazoline derivatives, UV-Vis spectra typically exhibit two main absorption bands. researchgate.net A band at shorter wavelengths is generally attributed to π → π* transitions within the aromatic system, while a band at longer wavelengths often corresponds to n → π* transitions involving the lone pair electrons on the nitrogen atoms. researchgate.net The specific substitution pattern and the electronic nature of the substituents on the quinazoline ring can significantly influence the position (λmax) and intensity of these absorption bands. researchgate.net

Despite the general understanding of the UV-Vis spectroscopic properties of the quinazoline class of compounds, specific experimental data for 1,4-Dihydroquinazoline-2-carbonitrile, including its absorption maxima (λmax) and molar absorptivity (ε) in various solvents, are not detailed in the currently reviewed scientific literature.

Table 1: UV-Vis Spectroscopic Data for 1,4-Dihydroquinazoline-2-carbonitrile

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

|---|

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of a molecule can confirm its constitution and configuration, which is often inferred from other spectroscopic methods. For heterocyclic compounds like dihydroquinazolines, X-ray crystallography can reveal important structural features such as the puckering of the dihydro-pyrimidine ring and the orientation of substituents. While crystallographic data exists for a variety of quinazoline and dihydroquinoline derivatives, including metal complexes and substituted analogues, specific single-crystal X-ray diffraction data for the parent compound 1,4-Dihydroquinazoline-2-carbonitrile is not readily found in the surveyed literature. crystallography.netnih.govcrystallography.net Therefore, its crystal system, space group, and precise unit cell dimensions remain to be reported.

Table 2: Crystallographic Data for 1,4-Dihydroquinazoline-2-carbonitrile

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Data Not Available | N/A |

| Space Group | Data Not Available | N/A |

| a (Å) | Data Not Available | N/A |

| b (Å) | Data Not Available | N/A |

| c (Å) | Data Not Available | N/A |

| α (°) | Data Not Available | N/A |

| β (°) | Data Not Available | N/A |

| γ (°) | Data Not Available | N/A |

| Volume (ų) | Data Not Available | N/A |

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample of a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values serves as a crucial confirmation of the compound's elemental composition and purity.

For 1,4-Dihydroquinazoline-2-carbonitrile (C₉H₇N₃), the theoretical elemental composition can be calculated based on its atomic constituents. However, published experimental data from elemental analysis, which would confirm these theoretical values for a synthesized sample, are not available in the reviewed scientific sources. nih.govbenthamdirect.com

Table 3: Elemental Analysis Data for 1,4-Dihydroquinazoline-2-carbonitrile (Molecular Formula: C₉H₇N₃)

| Element | Theoretical (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 68.78 | Data Not Available | N/A |

| Hydrogen (H) | 4.49 | Data Not Available | N/A |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. nih.govsapub.org For quinazoline (B50416) derivatives, DFT calculations provide valuable insights into their geometry, stability, and reactivity.

Electronic Structure Analysis and Optimization

DFT methods are employed to optimize the molecular geometry of quinazoline derivatives, determining the most stable three-dimensional arrangement of atoms. nih.gov These calculations also yield crucial information about the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). sapub.org

The electronic properties of quinazoline derivatives are significantly influenced by the nature and position of substituents on the heterocyclic ring. For instance, theoretical studies on quinazolin-4-one derivatives have shown that the introduction of different functional groups can modulate the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity and spectral properties. sapub.org The analysis of frontier molecular orbitals is a standard approach to explain the reactivity and electronic transitions within these molecules. sapub.org

Table 1: Calculated Electronic Properties of Representative Quinazoline Derivatives using DFT

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Basis Set/Functional | Reference |

| Quinazolinone-vanillin derivative 2 | - | - | 2.345 | B3LYP/6-311G(d,p) | sapub.org |

| Quinazolinone-vanillin derivative 5 | - | - | 0.765 | B3LYP/6-311G(d,p) | sapub.org |

| 3,3′,5,5′-tetranitro-1,1′-bis-1,2,4-triazoles (BT5) | - | - | - | - | nih.gov |

Conformational Energetics and Tautomeric Studies

The 1,4-dihydroquinazoline (B6142170) ring system can exist in different conformations and tautomeric forms. Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical consideration for understanding the chemical behavior of these compounds. nih.govnih.gov

Computational studies on related heterocyclic systems, such as 7-hydroxyquinoline, have demonstrated the utility of DFT in evaluating the relative stabilities of different tautomers (e.g., enol and keto/zwitterion forms) and the energy barriers for their interconversion. nih.gov These studies often reveal that the solvent environment plays a crucial role in determining the predominant tautomeric form. nih.gov For 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates, which share a similar dihydro-heterocyclic core, tautomeric isomers were identified and characterized using spectroscopic methods, highlighting the existence of such equilibria. uantwerpen.be

While specific energetic data for the conformers and tautomers of 1,4-dihydroquinazoline-2-carbonitrile is not available, it is reasonable to infer that it can exist in equilibrium between different tautomeric forms, with the relative populations being influenced by substituent effects and the surrounding medium.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry provides a powerful lens through which to examine the mechanisms of chemical reactions, including the formation of quinazoline and its derivatives.

Computational Rationalization of Regioselectivity

The synthesis of substituted quinazolines can often lead to the formation of different regioisomers. Computational studies can help to rationalize the observed regioselectivity by calculating the activation energies for the different possible reaction pathways. For instance, in the synthesis of indolo[1,2-c]quinazolines, the regioselectivity was found to be controllable by regulating the reaction conditions, a phenomenon that could be further elucidated through computational modeling. frontiersin.org While no specific studies on the regioselective synthesis of 1,4-dihydroquinazoline-2-carbonitrile were found, the principles of using computational methods to understand regioselectivity in related systems are well-established.

Proposed Reaction Mechanisms

The formation of the dihydroquinazoline (B8668462) ring system can proceed through various synthetic routes. A plausible mechanism for the synthesis of 3,4-dihydroquinazolines involves the initial generation of an N-arylnitrilium salt, followed by intermolecular nucleophilic attack and subsequent intramolecular aza-Michael reaction. acs.org Another proposed mechanism for the formation of 2,3-dihydroquinazolin-4(1H)-one involves the condensation of an anthranilamide intermediate with an aldehyde to form an imine, which then undergoes intramolecular cyclization. uobaghdad.edu.iq These proposed mechanisms, often supported by experimental evidence, can be further validated and refined through detailed computational studies that map out the potential energy surface of the reaction.

Molecular Modeling and Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery to understand how a ligand, such as a quinazoline derivative, might interact with a biological target, typically a protein or enzyme. nih.govnih.govresearchgate.net

Numerous studies have reported the molecular docking of quinazoline and quinazolinone derivatives into the active sites of various enzymes, including those relevant to cancer and infectious diseases. nih.govnih.govresearchgate.netnih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.govnih.gov

For example, docking studies of quinazolinone Schiff base derivatives against DNA gyrase have revealed that these compounds can fit into the active site and form hydrogen bonds with key amino acid residues like Asn46. nih.gov Similarly, docking of quinazoline derivatives into the epidermal growth factor receptor (EGFR) has shown interactions with residues such as Leu 694, Leu 820, and Lys 721. nih.gov

While specific docking studies for 1,4-dihydroquinazoline-2-carbonitrile are not reported, the existing literature on related compounds provides a strong basis for predicting its potential binding modes and interactions with various biological targets. The nitrile group, in particular, could act as a hydrogen bond acceptor, contributing to the binding affinity.

Table 2: Representative Molecular Docking Studies of Quinazoline Analogs

| Quinazoline Derivative | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

| Quinazolinone Schiff base derivative 4c | DNA gyrase | Asn46 | -8.58 | nih.gov |

| Quinazolinone-benzyl piperidine (B6355638) 7b | EGFR | Asp 831, Leu 694, Leu 820, Ala 719, Val 702, Lys 721 | - | nih.gov |

| Quinazolinone-benzyl piperidine 7e | EGFR | - | - | nih.gov |

| Quinazoline analogues (general) | Human Carbonic Anhydrase II (HCA II) | - | - | researchgate.net |

Quantum parameters derived from methods like Density Functional Theory (DFT) help in elucidating the electronic structure and predicting the behavior of molecules. nih.gov These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity. nih.gov

Quantum Parameters and Reactivity Descriptors

Detailed research findings on the specific quantum parameters for 1,4-Dihydroquinazoline-2-carbonitrile are not prevalent in the public domain. However, theoretical investigations on analogous quinazoline structures provide a framework for understanding the importance of these descriptors. tandfonline.comresearchgate.net

Electron Affinity (EA) refers to the energy change when an electron is added to a neutral atom or molecule to form a negative ion. osti.gov A higher electron affinity indicates a greater propensity to accept an electron. This parameter is crucial for understanding redox processes and the potential for a molecule to engage in charge-transfer interactions.

Ionization Energy (IE) , conversely, is the energy required to remove an electron from a neutral atom or molecule. osti.gov A high ionization energy suggests that the molecule is stable and less likely to act as an electron donor. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used to approximate the ionization potential and electron affinity, respectively. osti.gov

Chemical Hardness (η) and its inverse, softness (σ) , are concepts that describe the resistance of a molecule to a change in its electron distribution. Hardness is calculated based on the energies of the HOMO and LUMO. researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. researchgate.net Conversely, "soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. These descriptors are valuable in predicting the reactivity of different sites within a molecule. researchgate.net

The following table outlines these key quantum parameters and their general significance in the context of medicinal chemistry, which would be applicable to the analysis of 1,4-Dihydroquinazoline-2-carbonitrile should computational data become available.

| Parameter | Symbol | Significance in Molecular Reactivity |

| Electron Affinity | EA | Indicates the ability of a molecule to accept an electron. Important for understanding redox reactions and charge-transfer interactions. |

| Ionization Energy | IE | Represents the energy required to remove an electron. A high value suggests stability and a lower tendency to act as an electron donor. |

| Dipole Moment | µ | Measures the polarity of a molecule, influencing solubility and interactions with polar biological targets. |

| Chemical Hardness | η | Describes the resistance to change in electron distribution. A higher value indicates greater stability and lower reactivity. |

While specific values for 1,4-Dihydroquinazoline-2-carbonitrile are not documented in the searched literature, the principles of computational chemistry and the study of these reactivity descriptors are vital for predicting its chemical behavior and guiding the synthesis of new derivatives with desired biological activities. nih.govnih.gov

Applications in Advanced Organic Synthesis

1,4-Dihydroquinazoline-2-carbonitrile as a Versatile Synthetic Building Block

The 1,4-dihydroquinazoline (B6142170) scaffold is a recognized building block for creating diverse molecular libraries, often through solid-phase synthesis to enhance efficiency and compound diversity. nih.gov The presence of the 2-carbonitrile group on the 1,4-dihydroquinazoline skeleton introduces a key functional handle that is not present in the more commonly studied dihydroquinazolin-2(1H)-one analogues. This nitrile moiety is susceptible to a variety of chemical transformations, allowing for extensive derivatization.

The versatility of this building block stems from several key reactive sites:

The Nitrile Group (C≡N): This group can undergo hydrolysis to form a primary amide or a carboxylic acid. It can also be reduced to a primary amine (aminomethyl group) or be subjected to addition reactions by organometallic reagents. Each of these transformations leads to a new class of derivatives with distinct chemical properties.

The N1 and N4 Nitrogen Atoms: These sites can be subjected to alkylation, acylation, or arylation, allowing for the introduction of various substituents to modulate the molecule's properties. nih.gov

The Dihydropyrimidine (B8664642) Ring: The C4 position and the associated N-H or C-H bonds can be targets for oxidation or other modifications, potentially leading to aromatization to form a quinazoline (B50416) system.

The strategic manipulation of these sites allows chemists to use 1,4-Dihydroquinazoline-2-carbonitrile as a precursor to a wide array of more complex molecules. For instance, selective N-alkylation followed by transformation of the nitrile group can generate a library of compounds with tailored structures.

Construction of Diverse Heterocyclic Scaffolds and Polycyclic Systems

The inherent reactivity of 1,4-Dihydroquinazoline-2-carbonitrile makes it an ideal starting point for the synthesis of fused and spirocyclic heterocyclic systems. The nitrile group, in particular, can participate in intramolecular cyclization reactions to form new rings.

For example, a hypothetical reaction pathway could involve the introduction of a side chain at the N1 position containing a nucleophilic group (e.g., an alcohol or amine). This nucleophile could then attack the carbon atom of the nitrile group, leading to the formation of a new five- or six-membered ring fused to the dihydroquinazoline (B8668462) core. Such strategies are pivotal in creating novel polycyclic frameworks.

Research on related dihydroquinazoline structures has demonstrated the feasibility of constructing complex systems. Methodologies developed for dihydroquinazolinethiones have shown that the core can be integrated into polycyclic compounds through one-pot reactions involving cycloadditions and Staudinger-aza-Wittig reactions. While not performed on the 2-carbonitrile derivative itself, these precedents illustrate the potential for using the 1,4-dihydroquinazoline scaffold to access intricate molecular architectures.

Role in Cascade and Domino Reactions

Cascade and domino reactions represent a highly efficient strategy in organic synthesis, allowing for the formation of multiple chemical bonds in a single operation without isolating intermediates. These processes are valued for their atom economy and for rapidly building molecular complexity from simple starting materials.

The 1,4-dihydroquinazoline structure is well-suited to participate in such reaction sequences. For example, a reaction could be initiated at the nitrile group of 1,4-Dihydroquinazoline-2-carbonitrile, which then triggers a subsequent intramolecular cyclization. The development of cascade reactions to access complex tetrahydroisoquinolines and other heterocycles highlights the power of this approach. chemrxiv.orgnih.gov

A plausible domino sequence involving 1,4-Dihydroquinazoline-2-carbonitrile could be initiated by a Michael addition of the N1-H to an activated alkene. The resulting intermediate could then undergo an intramolecular reaction involving the nitrile group, leading to a complex polycyclic product. The design of such sequences is a key area of modern synthetic methodology development.

Development of Novel and Efficient Synthetic Methodologies

The ongoing drive for "green" and more efficient chemical processes has spurred the development of new synthetic methods. Research into the synthesis of related 2,3-dihydroquinazolin-4(1H)-ones has explored the use of novel catalysts like reverse zinc oxide micelles in aqueous media, highlighting a move towards more environmentally benign procedures. frontiersin.org These methods offer high yields, simple operation, and the ability to reuse the catalyst. frontiersin.org

For transformations involving 1,4-Dihydroquinazoline-2-carbonitrile, similar principles can be applied. Methodologies that avoid harsh conditions, toxic reagents, and lengthy purification steps are highly desirable. The development of one-pot syntheses, multicomponent reactions, and the use of eco-friendly solvents and catalysts are central to modern organic chemistry. nih.gov While specific high-throughput methods have been developed for analogues like 1,4-disubstituted 3,4-dihydro-2(1H)-quinazolinones, the principles are broadly applicable to the 2-carbonitrile derivative. nih.gov The table below summarizes various synthetic strategies developed for the broader dihydroquinazoline class, which could be adapted for reactions involving the 2-carbonitrile target compound.

| Methodology Type | Key Features | Potential Application to 1,4-Dihydroquinazoline-2-carbonitrile | Reference |

| Solid-Phase Synthesis | Simplifies purification; allows for combinatorial library generation. | Attachment to resin via N1 or N4, followed by modification of the nitrile group. | nih.gov |

| Micelle Catalysis | Uses water as a solvent; catalyst is often reusable. | N-alkylation or condensation reactions in an aqueous environment. | frontiersin.org |

| Low-Valent Titanium | Promotes reductive cyclization reactions. | Synthesis of the core ring structure from o-nitrobenzamides. | capes.gov.br |

| Carbonylative Synthesis | Incorporates a carbonyl group using a CO source. | Adaptation could lead to novel ketone or amide derivatives. | nih.gov |

These modern synthetic approaches provide a framework for the future exploration and utilization of 1,4-Dihydroquinazoline-2-carbonitrile as a key synthetic intermediate.

Q & A

What are the common synthetic routes for 1,4-Dihydroquinazoline-2-carbonitrile, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of 1,4-Dihydroquinazoline-2-carbonitrile typically involves cyclization reactions of precursor molecules such as 1,3-dicarbonyl compounds or substituted anilines. For example, multi-step protocols may employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce functional groups, followed by cyclization under acidic or basic conditions . Key factors affecting yield include:

- Catalyst selection : Pd(dppf)Cl₂ or similar catalysts for coupling reactions .

- Temperature : Optimized ranges (e.g., 65–80°C) to balance reaction rate and side-product formation .

- Purification : Column chromatography or recrystallization to isolate the target compound from byproducts like unreacted intermediates or dimerized species .

What analytical techniques are most reliable for characterizing 1,4-Dihydroquinazoline-2-carbonitrile and its derivatives?

Basic Research Question

Standard characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm structural integrity and substituent positions .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% as per industrial standards) and detect trace impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

Advanced techniques like X-ray crystallography may resolve stereochemical ambiguities in derivatives .

How should researchers safely handle and store 1,4-Dihydroquinazoline-2-carbonitrile in laboratory settings?

Basic Research Question

Safety protocols derived from analogous nitrile-containing compounds include:

- Storage : Tightly sealed containers in dry, ventilated areas to prevent hydrolysis or oxidation .

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

How can researchers optimize reaction conditions to enhance regioselectivity in functionalizing 1,4-Dihydroquinazoline-2-carbonitrile?

Advanced Research Question

Regioselectivity challenges arise during electrophilic substitutions or cross-coupling reactions. Methodological strategies include:

- Directed metalation : Use directing groups (e.g., pyridyl) to control substitution sites .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Pd-catalyzed reactions .

- Computational modeling : DFT calculations to predict reactive sites and transition-state energies .

How should contradictory data in spectroscopic or biological assays be resolved?

Advanced Research Question

Contradictions may stem from impurities, solvent artifacts, or assay variability. Mitigation approaches:

- Cross-validation : Compare NMR, HPLC, and MS data to confirm compound identity .

- Dose-response studies : Replicate biological assays (e.g., enzyme inhibition) across multiple concentrations to assess reproducibility .

- Control experiments : Include reference compounds (e.g., known inhibitors) to calibrate assay systems .

What strategies enable selective functionalization of the quinazoline core without disrupting the nitrile group?

Advanced Research Question

The nitrile group’s reactivity requires protective measures during derivatization:

- Protecting groups : Temporarily mask the nitrile using silyl ethers or trityl groups during alkylation/acylation .

- Mild reaction conditions : Use low-temperature (<0°C) or photoredox catalysis to minimize side reactions .

- Post-functionalization : Introduce substituents via late-stage cross-coupling (e.g., Buchwald-Hartwig amination) after core synthesis .

What computational tools are effective for predicting the physicochemical properties of 1,4-Dihydroquinazoline-2-carbonitrile derivatives?

Advanced Research Question

In silico methods aid in property prediction and SAR studies:

- Molecular docking : Software like AutoDock Vina to assess binding affinity to biological targets (e.g., PD-L1) .

- ADMET prediction : Tools like SwissADME to evaluate solubility, permeability, and metabolic stability .

- DFT calculations : Gaussian or ORCA for optimizing geometries and calculating electronic properties (e.g., HOMO-LUMO gaps) .

How can researchers address challenges in scaling up synthetic protocols from milligram to gram-scale production?

Advanced Research Question

Scale-up hurdles include heat dissipation and purification efficiency. Solutions involve:

- Flow chemistry : Continuous reactors to improve temperature control and reduce exothermic risks .

- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) for high-yield recrystallization .

- Process analytical technology (PAT) : In-line HPLC monitoring to maintain quality during large-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.